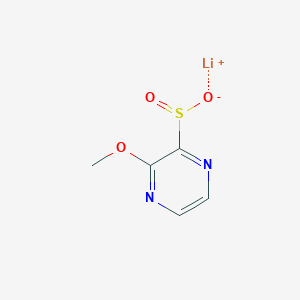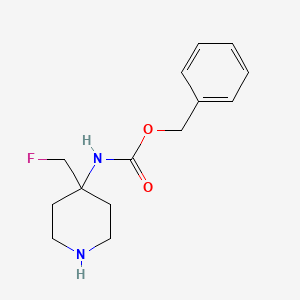
2-(((1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)cyclohexyl)carbamoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)cyclohexyl)carbamoyl)benzoic acid is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoic acid moiety linked to a cyclohexyl group, which is further connected to a thioureido group bearing trifluoromethyl substituents. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)cyclohexyl)carbamoyl)benzoic acid typically involves multiple steps. One common approach starts with the preparation of the cyclohexylamine derivative, which is then reacted with 3,5-bis(trifluoromethyl)phenyl isothiocyanate to form the thioureido intermediate. This intermediate is subsequently coupled with a benzoic acid derivative under appropriate reaction conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
2-(((1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)cyclohexyl)carbamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioureido group to corresponding amines.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring, altering the compound’s properties.
Scientific Research Applications
2-(((1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)cyclohexyl)carbamoyl)benzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and protein binding.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(((1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)cyclohexyl)carbamoyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can lead to inhibition or activation of target proteins, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)aniline
- 2-Bromo-5-(trifluoromethyl)aniline
- 3-Nitrobenzotrifluoride
Uniqueness
Compared to similar compounds, 2-(((1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)cyclohexyl)carbamoyl)benzoic acid stands out due to its unique combination of functional groups. The presence of both a thioureido group and trifluoromethyl substituents imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H21F6N3O3S |
|---|---|
Molecular Weight |
533.5 g/mol |
IUPAC Name |
2-[[(1R,2R)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]cyclohexyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C23H21F6N3O3S/c24-22(25,26)12-9-13(23(27,28)29)11-14(10-12)30-21(36)32-18-8-4-3-7-17(18)31-19(33)15-5-1-2-6-16(15)20(34)35/h1-2,5-6,9-11,17-18H,3-4,7-8H2,(H,31,33)(H,34,35)(H2,30,32,36)/t17-,18-/m1/s1 |
InChI Key |
VJBKKOCDBQGICM-QZTJIDSGSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC(=O)C2=CC=CC=C2C(=O)O)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CC=C2C(=O)O)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B12958943.png)

![4,5-Difluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12958952.png)




![rel-(1R,3S,6S)-7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B12959001.png)


![Ethyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B12959011.png)


